molecular formula C16H12Cl2N2O2 B2923327 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1009335-95-8

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2923327
CAS No.: 1009335-95-8
M. Wt: 335.18
InChI Key: GFIKDAXPTNZQHH-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound characterized by its quinoxaline core structure and dichlorobenzoyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The dichlorobenzoyl group is then introduced through a subsequent acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

  • Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Quinoxalinedione derivatives.

  • Reduction: Dihydroquinoxaline derivatives.

  • Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with quinoxaline cores. Biology: It serves as a potential inhibitor for various biological targets, including enzymes and receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves interaction with specific molecular targets. The dichlorobenzoyl group can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline: A simpler analog without the dichlorobenzoyl group.

  • Quinoxalinedione: An oxidized form of quinoxaline.

  • Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness: 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone stands out due to its specific dichlorobenzoyl group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIKDAXPTNZQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324203
Record name 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009335-95-8
Record name 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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